![molecular formula C7H14N2O2 B3176523 N-methyl-2-morpholin-4-ylacetamide CAS No. 99767-12-1](/img/structure/B3176523.png)
N-methyl-2-morpholin-4-ylacetamide
Overview
Description
N-methyl-2-morpholin-4-ylacetamide is a chemical compound with the CAS Number: 99767-12-1 . It has a molecular weight of 158.2 and its IUPAC name is N-methyl-2-morpholinoacetamide .
Molecular Structure Analysis
The molecular formula of N-methyl-2-morpholin-4-ylacetamide is C7H14N2O2 . The InChI Code is 1S/C7H14N2O2/c1-8-7(10)6-9-2-4-11-5-3-9/h2-6H2,1H3,(H,8,10) .Physical And Chemical Properties Analysis
N-methyl-2-morpholin-4-ylacetamide has a molecular weight of 158.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Morpholino Oligomers in Gene Function Inhibition
Morpholino oligomers, structurally related to N-methyl-2-morpholin-4-ylacetamide, have been extensively used to inhibit gene function in embryos across various model organisms. These studies demonstrate the utility of morpholino derivatives in genetic research, providing a rapid method to study gene function without the complexities associated with other genetic manipulation techniques (Heasman, 2002).
Pharmaceutical Applications of Piperazine and Morpholine Derivatives
Piperazine and morpholine rings, which are structurally similar to N-methyl-2-morpholin-4-ylacetamide, show a broad spectrum of pharmaceutical applications. Research has developed various methods for synthesizing derivatives of these compounds, highlighting their potential in medicinal chemistry. These derivatives exhibit potent pharmacophoric activities, suggesting the potential of N-methyl-2-morpholin-4-ylacetamide in similar applications (Al-Ghorbani Mohammed et al., 2015).
Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives have been explored for their broad spectrum of pharmacological profiles, including antiviral, antimicrobial, and anticancer activities. This highlights the versatility of morpholine-based compounds in drug development and the potential of N-methyl-2-morpholin-4-ylacetamide in contributing to new therapeutic solutions (M. Asif & M. Imran, 2019).
Applications in Material Science
Morpholine derivatives are not only limited to pharmaceuticals but also extend to materials science. For instance, the use of N-methyl morpholine-N-oxide in the production of lyocell fiber, a regenerated cellulose, showcases the application of morpholine compounds in developing environmentally friendly and resource-conserving materials (Shaokai Zhang et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N-methyl-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-9-2-4-11-5-3-9/h2-6H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWYKSEGWKKFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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